Product packaging for 2-Methoxy-6-methylaniline(Cat. No.:CAS No. 50868-73-0)

2-Methoxy-6-methylaniline

Cat. No.: B1630886
CAS No.: 50868-73-0
M. Wt: 137.18 g/mol
InChI Key: HKOJYPPTIPJZAZ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry

Aniline (B41778) and its derivatives are fundamental compounds in industrial and academic chemistry, serving as precursors for a vast array of dyes, polymers, pharmaceuticals, and agrochemicals. researchgate.net The reactivity and properties of the aniline core can be finely tuned by the introduction of various substituents onto the aromatic ring. bohrium.com 2-Methoxy-6-methylaniline, also known by synonyms such as 6-Methyl-o-anisidine, is a prime example of a disubstituted aniline where the electronic and steric effects of the methoxy (B1213986) and methyl groups dictate its chemical behavior. cymitquimica.comchemimpex.com

Significance of Methoxy and Methyl Substituents in Aniline Derivatives

The presence of both a methoxy (-OCH3) and a methyl (-CH3) group on the aniline ring significantly influences its reactivity. The methoxy group is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. This increased electron density, however, can be modulated by the presence of other substituents. The methyl group, while also electron-donating, primarily exerts its influence through inductive effects and steric hindrance.

In this compound, these groups are positioned ortho to the amino group, creating a sterically hindered environment that can influence reaction pathways and product selectivity. This unique substitution pattern enhances its utility in specific synthetic applications where controlled reactivity is desired. chemimpex.com For instance, the steric bulk can direct reactions to less hindered positions on the aromatic ring or on the amine itself.

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as an intermediate in the synthesis of more complex molecules. One notable application is in the preparation of 7-methoxy-1H-indazole, which has been investigated as an inhibitor of nitric oxide synthase. lookchem.comchemicalbook.com This highlights the compound's role in medicinal chemistry and drug discovery.

Furthermore, its structural motifs are found in various dyes and pigments. chemimpex.com The specific substitution pattern can influence the color and stability of the resulting chromophores. The compound also serves as a versatile reagent in various chemical reactions and analyses, aiding researchers in the development of new materials and the study of chemical properties. chemimpex.com

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in research and synthesis.

PropertyValue
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Melting Point 26-29 °C
Boiling Point 62 °C at 0.15 mmHg
Density 1.039 g/cm³
CAS Number 50868-73-0

Data sourced from multiple chemical suppliers and databases. chemimpex.comlookchem.comsigmaaldrich.com

Synthesis and Reactivity

The synthesis of substituted anilines like this compound can be achieved through various established organic chemistry methods. A common approach involves the reduction of a corresponding nitroaromatic compound, in this case, 2-methoxy-6-methylnitrobenzene. Other synthetic strategies might involve the amination of a suitably substituted aromatic precursor. bohrium.comnih.gov

The reactivity of this compound is characterized by the interplay of its functional groups. The amino group can undergo N-acylation, alkylation, and diazotization reactions, while the aromatic ring is susceptible to electrophilic substitution, with the positions of attack being influenced by the directing effects of the methoxy and methyl groups.

Research Applications

The primary research application of this compound lies in its role as a precursor for more complex molecular architectures. Its use in the synthesis of pharmaceutical intermediates and other specialty chemicals is a key area of investigation. chemimpex.com For example, it is a crucial starting material for certain herbicides. google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B1630886 2-Methoxy-6-methylaniline CAS No. 50868-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOJYPPTIPJZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332616
Record name 2-Methoxy-6-methylaniline
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50868-73-0
Record name 2-Methoxy-6-methylaniline
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Record name 2-Methoxy-6-methylaniline
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Record name 2-Methoxy-6-methylaniline
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Advanced Synthetic Methodologies for 2 Methoxy 6 Methylaniline and Its Precursors

Strategies for ortho-Disubstituted Aniline (B41778) Synthesis

The regioselective functionalization of anilines presents a significant challenge due to the potential for multiple substitution patterns. acs.orgresearchgate.net Strategies to achieve ortho-disubstitution often involve either directing group-assisted reactions or the use of specifically designed precursors to control the position of incoming substituents.

Reductive Alkylation Approaches

Reductive alkylation is a powerful method for the formation of C-N bonds, allowing for the introduction of alkyl groups onto an amine. This approach can be applied to the synthesis of complex anilines.

Platinum on carbon (Pt/C) has been identified as an effective catalyst for the reductive alkylation of amines. thieme-connect.comoup.com This heterogeneous catalyst facilitates the reaction of amines with alkylating agents under a hydrogen atmosphere. thieme-connect.com For instance, the reductive alkylation of various amines with triethyl orthoesters in the presence of Pt/C at room temperature under 40 bar of hydrogen has been shown to produce N-alkylated products in yields of up to 99%. thieme-connect.com Similarly, a process for preparing 2-alkyl-6-methyl-N-(1'-methoxy-2'-propyl)-aniline involves the catalytic reductive alkylation of 2-alkyl-6-methyl-aniline with methoxyacetone (B41198) using a platinised carbon catalyst. google.com This reaction is conducted without an additional solvent under a hydrogen pressure of 2 x 10⁵ to 1 x 10⁶ Pa and at a temperature between 20 and 80 °C. google.com Other heterogeneous catalysts like Pd/C have also been utilized for reductive alkylation, though they may require elevated hydrogen pressures. nih.govacs.org

Table 1: Catalytic Systems for Reductive Alkylation

Catalyst Alkylating Agent Conditions Yield Reference
Pt/C Triethyl orthoesters H₂ (40 bar), RT ≤99% thieme-connect.com
Platinised carbon Methoxyacetone H₂ (2-10 bar), 20-80°C 96-98% google.com
Pd/C Benzaldehyde H₂ (0.1 MPa), 40°C 38% nih.gov

The efficiency of reductive alkylation reactions can be significantly enhanced by the use of acid cocatalysts. thieme-connect.comcsic.es In the Pt/C catalyzed reductive alkylation of amines with orthoesters, the addition of an acid cocatalyst like p-toluenesulfonic acid (pTSA) or trifluoroacetic acid (TFA) is crucial. thieme-connect.com Similarly, a convenient method for the N-alkylation of amines utilizes carboxylic acids and molecular hydrogen with an in situ formed ruthenium/triphos complex and an organic acid cocatalyst. csic.esacs.org A robust method for the selective reductive N-alkylation of aromatic amines with functionalized acetals is mediated by a combination of TFA and triethylsilane (Et₃SiH), leading to excellent yields at room temperature. nih.gov The presence of a Brønsted acid cocatalyst has also been shown to dramatically increase the efficiency of photoredox functionalization of N-aryl tetrahydroisoquinolines. acs.org

Aziridines, three-membered nitrogen-containing heterocycles, serve as versatile intermediates in the synthesis of more complex nitrogenous compounds, including substituted anilines. rsc.orggoogleapis.comrsc.org The ring-opening of activated aziridines provides a pathway for the stereoselective introduction of functional groups. researchgate.net A notable example is the synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline from enantiopure (R)-epichlorohydrin, which proceeds through the formation of an aziridine (B145994) intermediate. googleapis.com This method achieves high enantiomeric excess (ee >99%) and yields greater than 75%. googleapis.com The reaction involves refluxing (R)-epichlorohydrin with 2-ethyl-6-methyl aniline in methanol (B129727), followed by treatment with potassium hydroxide (B78521) to form the aziridine, which is subsequently opened. googleapis.com While metal-mediated reactions are common for aziridination, metal-free methods are also being developed. rsc.orgrsc.org For instance, the thermal cycloaddition of aryl azides with electron-deficient alkenes can produce aziridines. rsc.orgrsc.org

Table 2: Stereoselective Synthesis via Aziridine Intermediate

Starting Material Key Intermediate Product Stereoselectivity Yield Reference
(R)-Epichlorohydrin Aziridine (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline >99% ee >75% googleapis.com

Optimizing reaction conditions such as temperature, solvent, catalyst loading, and the nature of reactants is crucial for maximizing the yield and selectivity of aniline synthesis. acs.orgresearchgate.net For instance, in an acid-catalyzed ortho-functionalization of anilines, triflic acid (TfOH) as a catalyst in 1,2-dichloroethane (B1671644) (DCE) at 25 °C provided a 75% yield, whereas elevating the temperature to 60 °C led to a drastic reduction in yield due to decomposition. acs.org In another study on the synthesis of isoindolin-1-imines from ortho-ethynylbenzaldehydes and anilines, hexafluoroisopropanol (HFIP) was found to be an effective promoter at 40 °C. rsc.org The choice of solvent and catalyst can also influence the regioselectivity, as seen in metal- and solvent-free Friedel-Crafts reactions where a Brønsted acidic ionic liquid catalyst favored the formation of para-para isomers over other possibilities. rsc.org

Table 3: Optimization of Reaction Conditions

Reaction Catalyst/Promoter Solvent Temperature (°C) Yield Reference
ortho-Arylation of N-protected anilines Triflic acid (10 mol%) DCE 25 75% (3a) acs.org
Synthesis of isoindolin-1-imine HFIP HFIP 40 78% (3a) rsc.org
Friedel-Crafts with anilines [bsmim][NTf₂] (20 mol%) Solvent-free 80 83-95% (3m-3q) rsc.org

Multi-step Synthetic Pathways

The synthesis of complex anilines like 2-methoxy-6-methylaniline often requires multi-step pathways. One potential precursor, this compound, can be used in the synthesis of 7-methoxy-1H-indazole, which is an inhibitor of nitric oxide synthase. chemicalbook.comlookchem.com The synthesis of meta-carbonyl anilines has been achieved through a copper-catalyzed reaction of anilines with ketones, although this involves multiple steps and specific directing groups. nih.gov Molybdenum-mediated reductive ortho-alkylation of nitroarenes with alcohols provides a direct route to ortho-alkylated anilines, where Mo(CO)₆ acts as both the reductant and the catalyst. acs.orgconsensus.appconsensus.app This method involves the in-situ reduction of the nitro group to an aniline, followed by alkylation. acs.orgconsensus.appconsensus.app

From Nitroaromatic Precursors: Reduction of 2-Methyl-6-nitrobenzoic Acid

The synthesis of ortho-substituted anilines often begins with corresponding nitroaromatic compounds, which can be selectively reduced to the amino group. A key precursor, 2-amino-6-methylbenzoic acid, is prepared via the reduction of 2-methyl-6-nitrobenzoic acid. This transformation is a critical step in the multi-stage synthesis of related methoxy-methylaniline structures.

Catalytic hydrogenation is a common and efficient method for this reduction. The process typically involves reacting the nitroaromatic precursor with hydrogen gas under pressure in the presence of a metal catalyst.

Table 1: Parameters for the Reduction of 2-Methyl-6-nitrobenzoic Acid

ParameterValue
Starting Material 2-Methyl-6-nitrobenzoic Acid or its methyl ester
Solvent Methanol
Hydrogen Source Hydrogen Gas (H₂)
Catalyst Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C)
Temperature 60-90 °C
Hydrogen Pressure 0.5-1.5 MPa
Product 2-Amino-6-methylbenzoic Acid or its methyl ester

This data is based on a synthesis process for a related compound. Current time information in Bangalore, IN.

This reduction step is foundational, converting the nitro group into a primary amine, which is then available for further functionalization, such as diazotization. The use of metallic iron in acidic media is another historical method for nitro group reduction, though catalytic hydrogenation is often preferred for its cleaner reaction profile. googleapis.com

Diazotization and Hydrolysis Reactions in Anisole (B1667542) Derivatives

Diazotization is a versatile reaction for converting a primary aromatic amine into a diazonium salt, which is a highly useful intermediate. In the synthesis of anisole derivatives, the amino group of a precursor like 2-amino-6-methylbenzoic acid can be transformed into a hydroxyl group via a diazotization-hydrolysis sequence.

The process involves treating the amine with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid, at low temperatures to form the diazonium salt. This intermediate is typically unstable and is immediately subjected to hydrolysis by warming the solution, which replaces the diazonium group with a hydroxyl group, yielding a phenolic compound. A one-pot reaction can be employed where diazotization, hydrolysis, and even esterification occur concurrently. Current time information in Bangalore, IN.

Table 2: Typical Conditions for Diazotization and Hydrolysis

ParameterCondition
Starting Material 2-Amino-6-methylbenzoic acid reduction product
Solvent Methanol
Diazotization Reagent Sodium Nitrite (NaNO₂) with Sulfuric Acid
Addition Temperature 0-5 °C
Reaction Temperature 50-66 °C
Reaction Time 4-16 hours
Intermediate Product 2-Hydroxy-6-methyl benzoate

This data is based on a synthesis process for a related compound. Current time information in Bangalore, IN.

This method effectively introduces a hydroxyl group, which is a necessary precursor for the subsequent methylation to form the desired methoxy (B1213986) group.

Methylation Strategies for Phenolic Intermediates

The conversion of a phenolic hydroxyl group to a methoxy group is a crucial step in synthesizing anisole derivatives like this compound. Various methylation agents and conditions can be employed to achieve this etherification.

A widely used and effective method involves the use of dimethyl sulfate (B86663) as the methylating agent in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that readily attacks the dimethyl sulfate.

Table 3: Methylation of 2-Hydroxy-6-methyl benzoate

ParameterValue
Starting Material 2-Hydroxy-6-methyl benzoate
Methylating Agent Dimethyl Sulfate ((CH₃)₂SO₄)
Base Sodium Hydroxide (NaOH)
Reaction Temperature 30-45 °C
Reaction Time 1-2 hours
Product 2-Methoxy-6-methyl benzoate

This data is based on a synthesis process for a related compound. Current time information in Bangalore, IN.

Alternative methylating agents include dimethyl carbonate (DMC), which can be used over basic catalysts like calcined Mg-Al hydrotalcites, particularly in vapor-phase reactions. biosynth.com These methods offer different advantages in terms of selectivity and reaction conditions.

Synthesis of Schiff Base Derivatives Incorporating this compound Moieties

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are synthesized from the condensation of a primary amine with an aldehyde or ketone and are of significant interest in coordination chemistry and material science. nanobioletters.comgsconlinepress.com

Condensation Reactions with Aldehydes

The synthesis of Schiff bases from this compound involves a condensation reaction with a suitable aldehyde. This reaction is typically carried out by refluxing the two components in an alcohol solvent, often with a catalytic amount of acid to facilitate the dehydration process. jocpr.comripublication.com

A general procedure involves dissolving the aniline and the aldehyde in ethanol, adding a catalytic amount of acetic acid, and refluxing the mixture for a period ranging from 30 minutes to a few hours. jocpr.comscielo.org.za The completion of the reaction can be monitored by thin-layer chromatography (TLC). The product often precipitates from the solution upon cooling and can be purified by filtration and recrystallization. jocpr.com

Table 4: General Protocol for Schiff Base Synthesis

ParameterDescription
Reactants This compound and an aromatic aldehyde (e.g., o-vanillin)
Solvent Ethanol
Catalyst Acetic Acid (catalytic amount)
Condition Reflux
Workup Cooling, filtration, and washing with cold ethanol

This data is based on general and analogous Schiff base syntheses. jocpr.comscielo.org.za

Spectroscopic Characterization of Schiff Base Products

The structural confirmation of the synthesized Schiff bases is achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy: A key piece of evidence for Schiff base formation is the appearance of a strong absorption band in the IR spectrum corresponding to the C=N (azomethine) stretching vibration, typically found in the region of 1600-1690 cm⁻¹. nanobioletters.com Concurrently, the disappearance of the characteristic N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde confirms the condensation. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-), which typically resonates downfield in the range of 8-9 ppm. scielo.org.za The disappearance of the aldehyde proton signal (around 9-10 ppm) and the amine proton signals provides further confirmation. scielo.org.za ¹³C NMR spectroscopy will show a characteristic signal for the imine carbon (C=N) between 160-170 ppm. scielo.org.za

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized Schiff base, with the molecular ion peak [M]⁺ corresponding to the expected value. nanobioletters.com

Preparation of Structurally Related Anilines for Comparative Studies

To understand the structure-property relationships of this compound, it is often useful to synthesize and study structurally related anilines. Examples include isomers or analogues where the methoxy group is replaced by another substituent, such as a chlorine atom or an ethyl group.

2-Chloro-6-methylaniline: This compound can be synthesized via several routes. One innovative one-pot method starts from 3-chloro-5-methyl-4-nitroaniline. google.com The process involves a diazotization reaction to remove an amino group, followed by reduction with hypophosphorous acid, and finally, reduction of the nitro group with iron powder to yield the target aniline. google.comguidechem.com This method is advantageous due to its use of water as a solvent and mild reaction conditions. guidechem.com Another approach involves the ortholithiation of N-pivaloyl-2-chloroaniline followed by methylation. acs.org

2-Ethyl-6-methylaniline (B166961): This aniline derivative can be prepared via the ortho-alkylation of o-toluidine (B26562). ontosight.ai In this process, o-toluidine is reacted with ethylene (B1197577) at high temperature (250-350 °C) and pressure (3.8-5.6 MPa) using triethyl aluminum as a catalyst. googleapis.comgoogle.com

The synthesis of these related anilines allows for comparative studies on their reactivity, spectroscopic properties, and the performance of their derivatives, providing valuable insights into the role of the specific substituents on the aniline ring.

Synthesis of 2-Ethyl-6-methyl-N-(1-methoxypropan-2-yl)-aniline

The synthesis of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline is of significant industrial importance. Methodologies have been developed that prioritize efficiency, high enantiomeric purity, and the use of readily available starting materials.

Two prominent methods include a process involving an aziridine intermediate formed from epichlorohydrin, and a catalytic reductive alkylation pathway.

Method 1: Synthesis via Aziridine Intermediate

A highly selective process for preparing (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline commences with enantiopure (R)-epichlorohydrin and 2-ethyl-6-methyl aniline. google.comgoogleapis.com This method is designed to produce the target compound with excellent enantiomeric excess (>99%) and high yields. google.com

The reaction proceeds in a multi-step sequence:

Ring-Opening of Epichlorohydrin : A solution of (R)-epichlorohydrin in methanol is refluxed with 2-ethyl-6-methyl aniline. The reaction progress is monitored by thin-layer chromatography (TLC). This initial step involves the nucleophilic attack of the aniline on the epoxide ring. google.com

Aziridine Formation : After the initial reaction, crushed potassium hydroxide (KOH) is added to the mixture at a temperature maintained below 25°C. This is followed by vigorous stirring for approximately 8 hours at room temperature, leading to the formation of an aziridine intermediate. google.comgoogleapis.com

Catalytic Hydrogenation : The formed aziridine intermediate undergoes catalytic hydrogenation to yield the final product, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline. googleapis.com The catalyst is subsequently removed by filtration. googleapis.com

This process is reported to achieve a product yield in the range of 92-96% and an enantiomeric excess between 95-99%. google.comgoogleapis.com

Method 2: Catalytic Reductive Alkylation

An alternative approach involves the direct catalytic reductive alkylation of 2-alkyl-6-methyl-aniline with methoxyacetone. google.com This process is conducted in a liquid medium without the need for an additional solvent, which can be economically advantageous. google.com

The key parameters for this reaction are outlined below:

Reactants : At least one mole equivalent of methoxyacetone is reacted with one mole equivalent of 2-ethyl-6-methyl-aniline. google.com

Catalyst : A platinized carbon catalyst is employed for the hydrogenation step. google.com

Co-catalyst : The reaction is carried out in the presence of an acid co-catalyst. google.com

Reaction Conditions : The hydrogenation is performed under a hydrogen pressure of 2 x 10⁵ to 1 x 10⁶ Pa and at a temperature between 20°C and 80°C. google.com A crucial aspect of this patented method is the presence of water in the reaction mixture from the start. google.com

Work-up : Following the hydrogenation, a base is added, the catalyst is filtered off, and the final product is recovered from the filtrate. google.com

This method is particularly noted for its application in preparing N-substituted chloroacetanilide herbicides. google.com

The table below summarizes the key components and conditions for the two synthetic methodologies.

FeatureMethod 1: Aziridine IntermediateMethod 2: Catalytic Reductive Alkylation
Starting Materials (R)-epichlorohydrin, 2-ethyl-6-methyl aniline google.comgoogleapis.com2-ethyl-6-methyl-aniline, methoxyacetone google.com
Key Intermediate Aziridine intermediate google.comgoogleapis.comNot specified
Catalyst Hydrogenation catalyst (e.g., Pt/C or Pd/C) googleapis.comPlatinized carbon catalyst google.com
Solvent/Medium Methanol google.comLiquid medium without additional solvent google.com
Temperature Reflux, then <25°C, then Room Temp. google.com20°C - 80°C google.com
Pressure Not specified2 x 10⁵ - 1 x 10⁶ Pa google.com
Reported Yield 92-96% google.comgoogleapis.comNot specified
Enantiomeric Excess 95-99% google.comgoogleapis.comNot specified

Compound Index

Elucidation of Reaction Mechanisms Involving 2 Methoxy 6 Methylaniline

Nucleophilic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for aryl compounds. In contrast to electrophilic substitution, SNAr involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. The reaction generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. However, the principles of SNAr, including intermediate formation and catalysis, provide a framework for understanding the potential reactivity of 2-methoxy-6-methylaniline as a nucleophile.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. libretexts.org The first step involves the nucleophilic attack on the carbon atom bearing the leaving group, which disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org This intermediate is negatively charged and tetrahedral at the site of substitution. libretexts.org

For a reaction where an aniline (B41778) derivative acts as the nucleophile, a zwitterionic intermediate is formed, which is a type of Meisenheimer complex. researchgate.net The stability of this complex is a key factor in the reaction's feasibility. While electron-withdrawing groups on the aromatic substrate are typically required to stabilize the negative charge, the nature of the nucleophile and leaving group also plays a significant role. libretexts.orgbris.ac.uk The decomposition of the Meisenheimer complex, the second step, involves the expulsion of the leaving group and the restoration of the aromatic system. researchgate.net In many cases, the formation of the Meisenheimer complex is the slow, rate-determining step, although recent evidence suggests that in some systems, the reaction may proceed through a concerted pathway without a stable intermediate. researchgate.netbris.ac.uk

Reactant 1Reactant 2IntermediateProduct
1-Fluoro-2,4-dinitrobenzeneAnilineMeisenheimer Complex2,4-Dinitrodiphenylamine
2,4,6-TrinitroanisolePotassium EthoxideMeisenheimer Complex2,4,6-Trinitrophenetole
Phenyl 2,4,6-trinitrophenyl etherAnilineMeisenheimer Complex2,4,6-Trinitrodiphenylamine

This table presents examples of reactions proceeding through Meisenheimer complex intermediates.

Reactions involving the substitution of a methoxy (B1213986) group by an amine can be subject to base catalysis, where a second molecule of the amine nucleophile facilitates the reaction. researchgate.netunilag.edu.ng This phenomenon is particularly evident in SNAr reactions conducted in nonpolar solvents. researchgate.net The kinetic data for such reactions often show an upwardly curving plot of the observed rate constant versus the concentration of the amine, indicating a catalyzed pathway. researchgate.net

The mechanism of base catalysis typically involves the deprotonation of the zwitterionic Meisenheimer intermediate by a base (such as another amine molecule). psu.eduacs.org This proton transfer step can become rate-limiting. researchgate.netresearchgate.net The resulting anionic intermediate then expels the leaving group, often with the assistance of a general acid (the conjugate acid of the base). cas.cz This mechanism is referred to as the Specific Base-General Acid (SB-GA) mechanism. cas.cz For a nucleophile like this compound, its basicity and steric profile would influence its effectiveness both as a nucleophile and as a potential catalyst.

Proton transfer is a fundamental process in SNAr reactions involving primary and secondary amines and can significantly influence the reaction mechanism and rate. researchgate.netpsu.edu In many cases, particularly in protic solvents, the rate-limiting step is not the initial nucleophilic attack but the proton transfer from the zwitterionic intermediate to a base. researchgate.netresearchgate.netpsu.edu

This rate-limiting proton transfer is a cornerstone of the mechanism proposed by Bernasconi and others for general-base catalysis in protic solvents. psu.edu The efficiency of the proton transfer is affected by factors such as the basicity of the nucleophile and the solvent properties. researchgate.net The study of these mechanisms often involves analyzing the effects of substituents on the aniline nucleophile. researchgate.net Electron-donating groups, such as the methoxy group in this compound, increase the electron density on the nitrogen atom, affecting its nucleophilicity and basicity, which in turn influences the kinetics of proton transfer. researchgate.netnih.gov The steric hindrance from the ortho-methyl group can also impact the formation of the intermediate and the subsequent proton transfer step. researchgate.net

Thermolytic Transformation Pathways

Thermolysis, or thermal decomposition, can induce unique transformations in aniline derivatives, leading to the formation of highly reactive intermediates and subsequent rearrangement or cyclization products.

The catalytic hydrogenation of nitroarenes to produce anilines is a reaction of major industrial importance. researchgate.net The widely cited Haber mechanism proposes that this reduction proceeds in a stepwise manner through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net According to this mechanism, a substituted nitrobenzene (B124822) would be reduced to a corresponding nitrosobenzene (B162901) derivative, which then undergoes further reduction.

Recent studies, however, have challenged the universality of the Haber mechanism, suggesting that nitrosobenzene may not be a free intermediate in all cases. researchgate.netscribd.com Alternative mechanisms have been proposed where a Ph-N(OH) species is formed on the catalyst surface. researchgate.net This intermediate can then either be reduced to aniline or react with another molecule to form byproducts like azoxybenzene. researchgate.netscispace.com Regardless of the precise pathway, the transformation from a nitroso-level intermediate to an aniline involves formal hydrogen shifts and reduction steps. The synthesis of mono-N-methyl anilines has also been achieved from aromatic nitroso compounds under specific conditions, highlighting the versatility of the nitroso group as a precursor to the amine functionality. acs.org

Table of Reaction Parameters for Nitrobenzene Hydrogenation

CatalystReductantTemperature (°C)ProductSelectivityReference
Cu(0) NPsGlycerol130Aniline93% scispace.com
Cu(0) NPsEthanolamine55Azobenzene92% scispace.com
Hyd-1/CH₂ (1 bar)AmbientAniline>99% nih.gov
Fe-MoS₂Na₂S·9H₂O / H₂OAmbientAniline100% chemrxiv.org

This table shows various catalytic systems for the reduction of nitrobenzene, a process related to the formation of anilines from nitroso-intermediates.

The thermolysis of appropriately substituted ortho-alkylanilines can generate highly reactive ortho-quinone methide imines. cdnsciencepub.comcdnsciencepub.com These transient species are valuable synthetic intermediates, readily participating in pericyclic reactions such as electrocyclizations and intramolecular [4+2] cycloadditions to form various nitrogen-containing heterocyclic systems. cdnsciencepub.comthieme-connect.com

These intermediates are typically generated from the thermal treatment of ortho-aminobenzyl alcohols or related precursors. cdnsciencepub.com The reaction involves the elimination of water to form the conjugated o-quinone methide imine system. The presence of substituents on the aniline ring and the alkyl chain influences the ease of formation and subsequent reactivity of the intermediate. cdnsciencepub.comacs.org While direct thermolysis of this compound itself would not form this specific intermediate without a hydroxyalkyl group at the ortho position, this pathway represents a key thermolytic transformation for the broader class of ortho-substituted anilines. cdnsciencepub.comcdnsciencepub.com

Mechanisms in Schiff Base Formation

The formation of a Schiff base, a compound containing a carbon-nitrogen double bond (imine), from this compound and a carbonyl compound (an aldehyde or ketone) proceeds through a well-established two-step mechanism. eijppr.comscispace.comejpmr.comresearchgate.net This reversible reaction generally involves nucleophilic addition followed by dehydration and can be catalyzed by either an acid or a base. scispace.comgsconlinepress.com

The initial step is the nucleophilic attack of the primary amine group of this compound on the electrophilic carbonyl carbon of the reacting aldehyde or ketone. scispace.comisca.me This attack forms a transient, unstable intermediate known as a carbinolamine or hemiaminal. eijppr.comscispace.com The presence of both the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the aniline ring increases the electron density on the nitrogen atom, enhancing its nucleophilicity and facilitating this initial attack. Theoretical studies on substituted anilines suggest that this stage can be facilitated by an auxiliary molecule, such as water, which aids in the necessary proton transfers via a six-membered ring transition state. eijppr.comejpmr.comresearchgate.net

The second and typically rate-determining step of the mechanism is the dehydration of the carbinolamine intermediate. eijppr.comejpmr.comresearchgate.net This elimination of a water molecule results in the formation of the stable C=N double bond characteristic of the imine or Schiff base. scispace.com This dehydration step is generally catalyzed. Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (H₂O), which is then expelled. In a base-catalyzed pathway, a proton is removed from the nitrogen, followed by the elimination of a hydroxide (B78521) ion. scispace.com

Step 1: Nucleophilic addition to form a carbinolamine.

Step 2: Dehydration to form the imine (Schiff base).

Table 1: Key Stages in Schiff Base Formation

Stage Description Key Species Involved Catalyst Role
1. Nucleophilic Addition The nitrogen atom of this compound attacks the carbonyl carbon. This compound, Aldehyde/Ketone, Carbinolamine (intermediate) Can be facilitated by proton transfer agents. eijppr.com
2. Dehydration The carbinolamine intermediate eliminates a molecule of water. Carbinolamine, Imine (Schiff base), Water Acid or base catalysis promotes the elimination of water. scispace.comgsconlinepress.com

Oxidative Deactivation Mechanisms

The chemical transformation of this compound via oxidative pathways can lead to its deactivation, primarily through mechanisms such as oxidative coupling or oxidative deamination. These processes alter the fundamental structure of the aniline, thereby changing its chemical identity and reactivity.

Oxidative Coupling is a significant reaction pathway for anilines, often catalyzed by metal complexes, such as those containing copper. whiterose.ac.uknih.gov In this process, the aniline molecules are coupled, leading to the formation of larger molecules like dimers or polymers. The mechanism can proceed through different intermediates depending on the reaction conditions and the oxidant used. One common pathway involves the oxidation of the aniline to a radical cation. acs.org These highly reactive intermediates can then couple with each other. For anilines, this can lead to the formation of azo compounds (containing an -N=N- linkage) or other complex heterocyclic structures. whiterose.ac.ukacs.org Another proposed mechanism involves the initial oxidation of the aniline to phenylhydroxylamine, which is further oxidized to a nitroso intermediate that then reacts with another aniline molecule. acs.org

Oxidative Deamination is another potential deactivation pathway, though it is more commonly discussed in biochemical contexts involving enzymes like monoamine oxidase. wikipedia.orgyoutube.com This process involves the oxidation of the amine group and its subsequent removal from the molecule as ammonia, with the corresponding carbon atom being converted into a carbonyl group. wikipedia.org For this compound, this would theoretically transform it into 2-methoxy-6-methylcyclohexadienone or a related keto-containing species. This reaction represents a complete removal of the defining amine functional group. wikipedia.org

Table 2: Comparison of Oxidative Deactivation Mechanisms

Mechanism Primary Transformation Typical Products Key Intermediates
Oxidative Coupling Formation of new C-N or N-N bonds between aniline units. Azo compounds, Dimers, Polymers, N-Heterocycles. whiterose.ac.ukacs.org Radical cations, Nitrosobenzene derivatives. acs.org
Oxidative Deamination Replacement of the amine group (-NH₂) with a carbonyl group (=O). Ketones or Aldehydes, Ammonia. wikipedia.org Not specified in searches, typically enzymatic.

Advanced Spectroscopic and Computational Characterization of 2 Methoxy 6 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-methoxy-6-methylaniline and its derivatives, a comprehensive suite of NMR experiments is employed to unambiguously determine their structures.

The ¹H and ¹³C NMR spectra of this compound provide fundamental information for its structural confirmation. In the ¹H NMR spectrum, characteristic signals are expected for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the methoxy and methyl substituents on the aniline (B41778) ring. For instance, in a derivative, 2-(2-methoxyethoxy)-6-methylaniline, the aromatic protons appear in the range of δ 6.5–7.0 ppm. The methoxy group typically exhibits a singlet around δ 3.8 ppm, while the methyl group protons also appear as a singlet, but at a higher field (lower ppm value). The amine (NH₂) protons often present as a broad singlet, and their chemical shift can be variable depending on concentration and solvent.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule. The carbon atoms of the aromatic ring show signals in the downfield region (typically δ 110-150 ppm). The carbon attached to the methoxy group (C-O) and the carbon of the methoxy group itself will have distinct chemical shifts. For example, in 2-methoxy-N-methylaniline, the carbon of the methoxy group appears at δ 55.4 ppm. uva.nl The methyl group carbon will be observed in the upfield region of the spectrum. The precise chemical shifts are sensitive to the substitution pattern on the aniline ring.

A detailed analysis of the chemical shifts, integration values (in ¹H NMR), and splitting patterns allows for the initial assignment of the molecular structure. For substituted aniline derivatives, these spectra are crucial for confirming the identity and purity of the synthesized compounds. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Aniline Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-methylaniline uva.nlCDCl₃7.19 (dd, J = 8.4, 7.4 Hz, 2H), 6.70 (t, J = 7.3 Hz, 1H), 6.61 (d, J = 7.7 Hz, 2H), 3.67 (s, 1H), 2.82 (s, 3H)149.3, 129.2, 117.2, 112.4, 30.7
2-methoxy-N-methylaniline uva.nlCDCl₃7.11 (dd, J = 10.2, 5.0 Hz, 1H), 6.95 (d, J = 7.9 Hz, 1H), 6.92 – 6.84 (m, 1H), 6.80 (d, J = 7.7 Hz, 1H), 3.98 (s, 3H), 3.02 (d, J = 1.4 Hz, 3H)147.1, 139.6, 121.5, 116.4, 109.4, 109.4, 55.4, 30.4
2-chloro-6-methylaniline researchgate.net---

Note: This table is illustrative. Actual chemical shifts can vary slightly based on experimental conditions.

While one-dimensional NMR provides essential data, complex structures often require two-dimensional (2D) NMR techniques for complete and unambiguous assignment. These experiments reveal correlations between different nuclei. jst.go.jp

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound derivatives, COSY spectra would show correlations between adjacent aromatic protons, helping to establish their connectivity on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is invaluable for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For example, the aromatic C-H signals can be definitively assigned by correlating the proton and carbon chemical shifts. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for piecing together the molecular skeleton. For instance, correlations from the methoxy protons to the aromatic carbon they are attached to (C-O), and from the methyl protons to the adjacent aromatic carbons, would be observed. researchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the relative stereochemistry and conformation of molecules. In the context of this compound, NOESY can confirm the proximity of the methoxy and methyl groups to specific aromatic protons, confirming their ortho positions. researchgate.netnih.gov

Together, these 2D NMR techniques provide a powerful toolkit for the detailed structural elucidation of this compound and its derivatives, leaving little room for ambiguity. semanticscholar.org

The chemical shifts of protons and carbons in an NMR spectrum can be influenced by the solvent used for the measurement. ucl.ac.uk These solvent effects arise from various interactions, including hydrogen bonding, solvent anisotropy, and polarity effects. liverpool.ac.uk

For aniline derivatives, the chemical shifts of the amine (NH₂) protons are particularly sensitive to the solvent due to hydrogen bonding. In protic solvents like DMSO-d₆, the NH₂ signal will be different compared to an aprotic solvent like CDCl₃. Similarly, the chemical shifts of aromatic protons can be affected. Aromatic solvents like benzene-d₆ can induce significant shifts due to their ring current anisotropy, which can be useful for resolving overlapping signals. ucl.ac.uk

Systematic studies of solvent effects can provide insights into the electronic distribution within the molecule and its interactions with the surrounding medium. For instance, a change in solvent polarity can alter the electron density at different positions in the aromatic ring, leading to observable changes in the ¹³C NMR chemical shifts. cdnsciencepub.com Comparing the spectra of this compound in a series of solvents with varying properties can thus offer a deeper understanding of its electronic structure.

For chiral derivatives of this compound, NMR spectroscopy is a powerful tool for determining their stereochemistry. The relative configuration of diastereomers can often be determined by analyzing differences in their ¹H and ¹³C NMR spectra and through NOESY experiments, which can reveal through-space proximities of substituents.

Determining the absolute configuration often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov When a chiral substrate reacts with a CDA, a mixture of diastereomers is formed. These diastereomers have distinct NMR spectra, and the differences in their chemical shifts can be correlated to the absolute configuration of the original molecule. nih.govnih.gov The Mosher's acid method is a classic example of this approach. nih.gov More advanced methods may use specialized CDAs containing fluorine, allowing for the use of ¹⁹F NMR, which can offer greater spectral dispersion and sensitivity. nih.govacs.org

NMR can also be used to predict the absolute configuration without the need for enantiopure samples in some cases. acs.orgscispace.com By comparing experimental NMR data with data from quantum mechanical calculations for different stereoisomers, the correct absolute configuration can often be assigned. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman)

The FT-IR and FT-Raman spectra of this compound and its derivatives exhibit a series of absorption bands corresponding to the vibrational modes of the molecule. scholarsresearchlibrary.com The analysis of these spectra involves assigning the observed bands to specific molecular vibrations, such as stretching, bending, and torsional modes. longdom.org

Key vibrational modes for this compound include:

N-H stretching: The amine group typically shows characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. For a primary amine like this compound, two bands corresponding to the symmetric and asymmetric N-H stretching modes are expected. For example, in a related compound, 2-(2-methoxyethoxy)-6-methylaniline, the N-H stretch is observed around 3350 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations (from the methyl and methoxy groups) are found just below 3000 cm⁻¹. researchgate.net

C=C stretching: The aromatic ring exhibits characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-O stretching: The C-O-C ether linkage of the methoxy group gives rise to a strong absorption band, typically in the range of 1200-1300 cm⁻¹ for the asymmetric stretch and around 1000-1100 cm⁻¹ for the symmetric stretch.

N-H bending: The in-plane bending (scissoring) mode of the NH₂ group is usually observed around 1600 cm⁻¹.

C-N stretching: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1350 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the theoretical vibrational frequencies. scholarsresearchlibrary.comepstem.net These calculated frequencies, when scaled appropriately, can be compared with the experimental FT-IR and FT-Raman data to aid in the definitive assignment of the vibrational modes. scholarsresearchlibrary.comlongdom.org Such a combined experimental and theoretical approach provides a robust characterization of the vibrational properties of this compound and its derivatives. niscair.res.innih.gov

Table 2: Key Vibrational Frequencies for Aniline Derivatives

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Example Compound and Observed Frequency (cm⁻¹)
N-H Stretch3300-35002-(2-Methoxyethoxy)-6-methylaniline: ~3350
Aromatic C=C Stretch1400-16002-(2-Methoxyethoxy)-6-methylaniline: ~1600
C-O-C Ether Stretch1200-13002-(2-Methoxyethoxy)-6-methylaniline: ~1250
Imine (C=N) Stretch1590-16272-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: 1590–1627

Note: This table provides general ranges and a specific example. The exact frequencies depend on the specific molecular structure and its environment.

Correlation with Computational Data for Band Assignment

Computational methods, particularly Density Functional Theory (DFT), are instrumental in the precise assignment of vibrational bands observed in the infrared (IR) and Raman spectra of this compound and its derivatives. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical spectrum is generated that can be correlated with experimental data.

For instance, in studies of similar aniline derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been successfully employed to compute vibrational wavenumbers. scholarsresearchlibrary.com These calculated frequencies, though often slightly higher than experimental values due to the harmonic approximation, can be scaled using appropriate factors to improve agreement with observed spectra. researchgate.net The potential energy distribution (PED) analysis, often performed using programs like VEDA, further elucidates the nature of the vibrational modes by quantifying the contribution of individual internal coordinates to each normal mode. scielo.org.za This allows for unambiguous assignments of complex vibrational bands arising from C-H stretching, N-H stretching, aromatic ring vibrations, and the characteristic modes of the methoxy and methyl substituents. scholarsresearchlibrary.comoatext.com

The correlation between theoretical and experimental spectra is a powerful tool for confirming the molecular structure and understanding the vibrational dynamics of this compound. researchgate.net For example, the characteristic C–H and N–H stretching vibrations are typically observed above 3000 cm⁻¹, and their positions can be accurately predicted by DFT calculations. researchgate.net Similarly, the vibrations of the methoxy group and the aromatic ring can be assigned with high confidence by comparing the experimental IR and Raman spectra with the computed vibrational modes. scholarsresearchlibrary.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectra of this compound and related compounds, recorded using UV-Vis spectroscopy, reveal characteristic absorption bands in the ultraviolet and visible regions. These bands correspond to electronic transitions between different molecular orbitals, primarily π→π* and n→π* transitions. lokadrusti.org The π→π* transitions, which are typically more intense, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. lokadrusti.org The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the methoxy group) to an antibonding π* orbital. lokadrusti.org

The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. lokadrusti.orgnih.govnih.gov The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maximum (λmax). mdpi.comnih.gov For instance, a shift to a longer wavelength (red or bathochromic shift) indicates that the excited state is more stabilized by the solvent than the ground state. nih.gov Conversely, a shift to a shorter wavelength (blue or hypsochromic shift) suggests greater stabilization of the ground state. mdpi.com

Studies on similar aromatic amines have shown that the nature and position of substituents on the benzene (B151609) ring significantly impact the electronic transitions and solvatochromic behavior. lokadrusti.orgd-nb.info The electron-donating methoxy and amino groups in this compound are expected to influence the electronic distribution and thus the energy of the π→π* and n→π* transitions. lokadrusti.org The interplay of these substituent effects and solvent interactions can lead to complex solvatochromic behavior, which can be analyzed using empirical solvent polarity scales like the ET(30) scale. nih.govmdpi.com This analysis provides valuable insights into the nature of solute-solvent interactions. nih.govscribd.com

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for predicting and interpreting the UV-Vis absorption spectra of organic molecules, including this compound and its derivatives. scielo.org.zamdpi.comrsc.orgfaccts.de This method allows for the calculation of vertical excitation energies, oscillator strengths (which relate to the intensity of the absorption band), and the corresponding wavelengths of electronic transitions. scielo.org.zaepstem.net

The accuracy of TD-DFT calculations depends on the choice of the functional and basis set. mdpi.comrsc.org Functionals like B3LYP are commonly used and have shown good performance in predicting the UV-Vis spectra of various organic compounds. scielo.org.zamdpi.com The calculations are often performed on the optimized ground-state geometry of the molecule. scielo.org.za To account for the influence of the solvent, implicit solvation models such as the Polarizable Continuum Model (PCM) can be incorporated into the TD-DFT calculations. mdpi.comfaccts.de

By comparing the theoretically calculated spectrum with the experimental UV-Vis spectrum, a detailed assignment of the observed absorption bands to specific electronic transitions can be made. scielo.org.zarsc.orgepstem.net For example, TD-DFT can help to distinguish between different π→π* and n→π* transitions and to understand how the molecular structure and substituent effects influence the electronic absorption properties. rsc.orgsemanticscholar.org Furthermore, analysis of the molecular orbitals involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a deeper understanding of the nature of the electronic excitations. scielo.org.zamdpi.com

Parameter Description
Excitation Energy The energy difference between the ground and excited electronic states.
Oscillator Strength (f) A dimensionless quantity that represents the probability of an electronic transition.
Wavelength (λ) The wavelength of light absorbed during the electronic transition.
HOMO Highest Occupied Molecular Orbital.
LUMO Lowest Unoccupied Molecular Orbital.

Mass Spectrometry (GC-MS, HRMS, LC-MS)

Mass spectrometry is a crucial analytical technique for the characterization of this compound, providing information about its molecular weight and structural features through fragmentation analysis. vulcanchem.com Different mass spectrometry techniques, often coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), can be employed. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first separated from a mixture based on its boiling point and polarity, and then introduced into the mass spectrometer. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For this compound (C₈H₁₁NO), the molecular ion peak would appear at an m/z (mass-to-charge ratio) of 137. sigmaaldrich.com The fragmentation pattern, which arises from the cleavage of specific bonds within the molecule upon electron ionization, provides valuable structural information. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common fragmentation pathway. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. nih.gov This high accuracy helps to confirm the molecular formula and distinguish between compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile derivatives of this compound. nih.govmdpi.comlcms.cz In LC-MS, the compound is separated by liquid chromatography and then ionized, often using softer ionization techniques like electrospray ionization (ESI), before mass analysis. LC-MS is also a powerful tool for identifying intermediates and byproducts in synthetic reactions involving this compound.

Technique Information Obtained Application for this compound
GC-MS Molecular weight, fragmentation patternPurity assessment, structural elucidation
HRMS Accurate mass, elemental compositionConfirmation of molecular formula
LC-MS Molecular weight of less volatile compoundsAnalysis of derivatives and reaction mixtures

X-ray Crystallography for Solid-State Structural Determination

The structural data obtained from X-ray crystallography is invaluable for understanding the physical and chemical properties of the compound. It can also be used to validate and refine the results of computational chemistry studies.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry and quantum mechanical studies provide profound insights into the electronic structure, reactivity, and spectroscopic properties of this compound. lu.sescirp.orgresearchgate.net These theoretical approaches complement experimental data and offer a deeper understanding at the molecular level.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the properties of molecules. scholarsresearchlibrary.comoatext.comlongdom.org By optimizing the molecular geometry, one can calculate various properties such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. longdom.org DFT calculations are also used to predict vibrational frequencies for IR and Raman spectra, as discussed in section 4.2.2. scholarsresearchlibrary.comoatext.com

Furthermore, quantum mechanical calculations can elucidate the electronic properties of this compound. The analysis of frontier molecular orbitals (HOMO and LUMO) provides information about the electron-donating and electron-accepting capabilities of the molecule, which is crucial for understanding its reactivity in chemical reactions. scielo.org.zamdpi.com The energy gap between the HOMO and LUMO is also an important parameter related to the chemical stability and electronic transitions of the molecule. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful computational tool that can be used to investigate charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. scielo.org.za These studies provide a detailed picture of the electronic interactions between the methoxy, methyl, and amino substituents with the aromatic ring.

Computational Method Information Provided Relevance to this compound
DFT Geometry Optimization Optimized molecular structure, bond parametersComparison with experimental data, input for other calculations
DFT Frequency Calculation Vibrational frequencies, IR and Raman intensitiesAssignment of experimental spectra
Frontier Molecular Orbital (FMO) Analysis HOMO-LUMO energies and distributionsUnderstanding reactivity and electronic transitions
Natural Bond Orbital (NBO) Analysis Charge distribution, intramolecular interactionsElucidation of substituent effects on electronic structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure of molecules. Its application to this compound and its analogues provides profound insights into their molecular properties with a high degree of accuracy, complementing experimental data. DFT methods, particularly using hybrid functionals like Becke-3-Lee-Yang-Parr (B3LYP), are frequently employed to calculate a wide array of molecular characteristics. epstem.netdoi.org

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized molecular geometry. These calculations, often performed at levels like B3LYP/6-31G*, predict key structural parameters such as bond lengths, bond angles, and dihedral angles. doi.org

For aniline derivatives, the orientation of the amino (-NH2) and methoxy (-OCH3) groups relative to the benzene ring is of particular interest. In related N,N-diacylaniline derivatives, it has been shown that steric hindrance from ortho-substituents (like the methyl group in this compound) can cause the aromatic ring to twist out of plane with respect to other functional groups. doi.org This twisting is a critical conformational feature. The anomeric effect, a stereoelectronic phenomenon, may also influence the conformation, particularly in systems with adjacent atoms bearing lone pairs and electronegative substituents. acs.org

Conformational analysis via DFT explores the potential energy surface of the molecule to identify different stable conformers and the energy barriers between them. For this compound, this would involve rotating the methyl and methoxy groups and the amine group to locate the global energy minimum structure. The optimized C-C bond lengths within the phenyl ring of similar molecules are typically calculated to be in the range of 1.388 to 1.418 Å. doi.org

Bond Typical Calculated Length (Å)
C-C (ring) 1.388 - 1.418
C-N ~1.438 - 1.454

The electronic properties of a molecule are fundamental to understanding its reactivity and spectroscopic behavior. DFT calculations provide reliable estimates of these characteristics.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. epstem.netscispace.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.comresearchgate.net For a derivative, 2-methoxy-4-nitroaniline, the HOMO-LUMO gap was calculated to be 4.67 eV (using the B3LYP method), indicating that charge transfer occurs within the molecule. scispace.com

Atomic Charges: DFT can be used to calculate the distribution of electron density across the molecule, assigning partial atomic charges to each atom. This helps in identifying electrophilic and nucleophilic sites within the molecule.

Table 2: Calculated Electronic Properties for 2-Methoxy-4-nitroaniline (B3LYP/6-311G(d,p))

Property Calculated Value
HOMO Energy -6.25 eV
LUMO Energy -1.58 eV
Energy Gap (ΔE) 4.67 eV
Dipole Moment 6.6911 D

Source: Data adapted from a study on a related aniline derivative. scispace.com

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for identifying the electron-rich and electron-poor regions, which are crucial for predicting intermolecular interactions. mdpi.com

In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, such as lone pairs on oxygen or nitrogen atoms. mdpi.comresearchgate.net Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. researchgate.net For this compound, the MEP map would be expected to show a negative potential near the nitrogen of the amine group and the oxygen of the methoxy group, highlighting these as primary sites for hydrogen bonding. researchgate.net The aromatic ring itself would also exhibit a region of negative potential due to its π-electron system. mdpi.com

Non-covalent interactions (NCIs) play a critical role in molecular recognition and crystal packing. NCI analysis, often based on the reduced density gradient (RDG), is a computational technique used to visualize and characterize weak interactions like hydrogen bonds, van der Waals forces, and steric clashes. nih.govcsic.es

This analysis generates 3D plots where different types of interactions are represented by colored isosurfaces. Typically, strong attractive interactions like hydrogen bonds appear as blue or green discs, weak van der Waals interactions are shown in green, and repulsive steric clashes are indicated by red areas. For derivatives of this compound, NCI analysis has been used to study intermolecular interactions within crystal structures, providing a deeper understanding of how the molecules arrange themselves in the solid state. nih.gov

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used in drug discovery to understand binding mechanisms and to screen for potential drug candidates. Studies on derivatives of this compound have demonstrated their potential to interact with various biological targets.

For instance, a nickel (II) complex of a Schiff base derived from a related salicylaldehyde (B1680747) was docked against the Dihydrofolate Reductase of S. aureus (PDB: 2W9H), a known antibacterial target. The study reported a strong binding energy of -8.62 kcal/mol, suggesting significant inhibitory potential. nih.gov In another study, 4-Amino-2-methoxy-5-methylaniline, a structurally similar compound, was shown through docking to interact favorably with apoptosis-regulating proteins such as BAX and BCL-2, indicating potential applications in anticancer research. Similarly, docking studies of other aniline derivatives have explored interactions with the androgen receptor, which is implicated in prostate cancer. chemrevlett.com These studies collectively highlight that the aniline scaffold, modified with methoxy and methyl groups, can be effectively targeted to a range of protein active sites.

Table 3: Representative Molecular Docking Results for Aniline Derivatives

Compound/Derivative Protein Target (PDB ID) Reported Binding Energy (kcal/mol) Potential Application
Bis(2-methoxy-6-{[(2-methylpropyl)imino]methyl}phenolato)nickel(II) Dihydrofolate Reductase (2W9H) -8.62 Antibacterial
4-Amino-2-methoxy-5-methylaniline BAX, BCL-2 Favorable interactions noted Anticancer (Apoptosis)

Quantitative Structural Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models use molecular descriptors—numerical values that quantify a molecule's physicochemical properties—to predict the activity of new, untested compounds.

For aromatic amines, QSAR studies have been successfully employed to predict properties like carcinogenic potency. mdpi.com The process involves:

Geometry Optimization: Optimizing the 3D structures of the molecules, typically using semi-empirical methods like AM1. mdpi.com

Descriptor Calculation: Calculating a large number of molecular descriptors that describe various aspects of the molecule, such as electronic properties (e.g., number of nitrogen atoms), steric properties, and topological features. mdpi.com

Model Building: Using statistical methods like Gene Expression Programming (GEP) or Multilayer Perceptrons (MLPs) to build a predictive model that correlates the descriptors with the observed activity. mdpi.com

In the context of this compound and its derivatives, QSAR could be applied to optimize their activity for a specific purpose, such as antimalarial efficacy, as has been done for other phenyl-urea containing compounds. nih.gov By identifying which structural features (represented by descriptors) are most important for activity, QSAR models can guide the rational design of more potent and selective analogues. For example, a QSAR study might reveal that specific substitutions on the phenyl ring enhance binding to a target enzyme, thereby directing future synthetic efforts. nih.gov

Advanced Applications and Derivatization in Specialized Fields

Precursor in Medicinal Chemistry and Pharmaceutical Synthesis

The chemical architecture of 2-Methoxy-6-methylaniline makes it a valuable starting material in the field of medicinal chemistry for the development of new therapeutic agents. chemimpex.com It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), where its structure can be modified to create compounds with specific biological activities. chemimpex.comxdbiochems.com

Synthesis of Nitric Oxide Synthase Inhibitors (e.g., 7-methoxy-1H-indazole)

A significant application of this compound is in the synthesis of 7-methoxy-1H-indazole. chemicalbook.comlookchem.comsigmaaldrich.comscbt.comchemicalbook.com This compound is recognized as an inhibitor of nitric oxide synthase (NOS), an enzyme involved in the production of nitric oxide, which plays a role in various physiological and pathological processes. The synthesis leverages the aniline (B41778) functionality of the precursor to construct the indazole ring system, demonstrating a direct pathway from a simple aniline derivative to a targeted bioactive molecule.

Development of Analgesics and Anti-inflammatory Drugs

Research indicates that this compound is a key intermediate in the creation of certain analgesic (pain-relieving) and anti-inflammatory drugs. chemimpex.com While specific drug names derived directly from this compound are not always detailed in general literature, its role is analogous to other aniline derivatives used in well-known pharmaceuticals. For instance, compounds with similar structural motifs are precursors to drugs like Naproxen, a nonsteroidal anti-inflammatory drug (NSAID). nih.gov The development of novel pyridazinone derivatives with analgesic and anti-inflammatory properties also highlights the importance of substituted amine precursors in this therapeutic area. nih.gov The pyrazolone (B3327878) chemical structure, for example, is the basis for the analgesic Metamizole. efsm.online

Metal Coordination Chemistry and Bioactivity Modulation

The amine (NH2) and methoxy (B1213986) (OCH3) groups in this compound are effective ligands for coordinating with metal ions. This property is exploited in coordination chemistry to create metal complexes with modulated or enhanced biological activity. Schiff bases, which can be readily synthesized from aniline derivatives, form stable complexes with a variety of metal ions. researchgate.net These metal complexes have shown potential in medicinal applications, where the coordination of a metal can alter the bioactivity of the organic ligand, sometimes leading to more potent therapeutic effects compared to the ligand alone. researchgate.netresearchgate.net The nitrogen and oxygen atoms in derivatives of this compound can act as chelating sites, forming stable structures with metals like cobalt, copper, and zinc, which can influence their interaction with biological targets. researchgate.net

Synthesis of Heterocyclic Compounds with Potential Bioactivity

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, represent a major class of bioactive organic molecules. chemijournal.comijnrd.org this compound is a valuable precursor for synthesizing a range of these compounds. For example, it can be used to create substituted triazine derivatives, a class of nitrogen-containing heterocycles. alzchem.com The versatility of the aniline group allows for its incorporation into various ring systems through different chemical reactions, leading to the generation of diverse libraries of heterocyclic compounds for biological screening. dokumen.pubresearchgate.net

Intermediate in Agrochemical Development

Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical industry. chemimpex.comalibaba.com Its structural features are leveraged to produce active ingredients for crop protection products. xdbiochems.com

Formulation of Herbicides and Pesticides

The compound is utilized in the formulation of herbicides and pesticides designed to enhance crop protection. chemimpex.com A prominent example of a related agrochemical is the herbicide Metolachlor. wikipedia.orgnih.gov Metolachlor is a chloroacetanilide herbicide synthesized from a structurally similar aniline, 2-ethyl-6-methylaniline (B166961). wikipedia.orggoogle.com The synthesis involves reacting the aniline derivative to create a molecule that inhibits weed growth, particularly grasses, in crops like corn, soybeans, and cotton. wikipedia.orggoogle.com This demonstrates how substituted anilines, including this compound, serve as foundational molecules for developing effective and selective herbicides. chemimpex.comxdbiochems.com

Precursor for Chloroacetanilide Herbicides (e.g., Metolachlor)

Aniline derivatives are crucial intermediates in the production of chloroacetanilide herbicides, a class of agrochemicals used globally for weed control in major crops. The compound this compound serves as an intermediate in the formulation of various agrochemicals, including herbicides and pesticides, contributing to advancements in crop protection. chemimpex.com

A prominent example of a chloroacetanilide herbicide is Metolachlor, chemically known as 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methyl) acetamide. wikipedia.org It is widely used to control broad-leaf weeds in crops such as corn, cotton, soybeans, and sorghum. wikipedia.org The manufacturing process for Metolachlor typically utilizes 2-ethyl-6-methylaniline as the starting aniline derivative. wikipedia.orgebrary.net In one common synthesis pathway, 2-ethyl-6-methylaniline is reacted with methoxyacetone (B41198), and the resulting imine is hydrogenated to form an amine which is then acetylated with chloroacetyl chloride to yield Metolachlor. wikipedia.org The herbicidal activity of Metolachlor is primarily attributed to the (S)-stereoisomers. arkat-usa.org Consequently, modern synthetic methods focus on producing the enantiomerically pure (S)-metolachlor, often starting from enantiopure precursors to achieve high enantiomeric excess. arkat-usa.org

Role in Material Science and Polymer Chemistry

In the realm of material science, this compound finds application as a functional additive in polymers. chemimpex.com The incorporation of specific functional groups into a polymer backbone is a key strategy for modifying its physical and chemical characteristics. rsc.org

This compound is incorporated into polymer matrices to enhance their thermal stability and improve color retention. chemimpex.com This function is critical for producing durable consumer goods and packaging materials that can withstand heat without significant degradation. chemimpex.com Thermal degradation in polymers is often an oxidative process that can lead to chain breaking, loss of mechanical properties, and discoloration, frequently observed as yellowing. specialchem.com Additives like aromatic amines can act as thermal stabilizers by interrupting the radical chain reactions that drive degradation. chemimpex.comspecialchem.com The presence of electron-donating groups, such as the methoxy group in this compound, can have a beneficial effect on the electrophysical and stability characteristics of the resulting polymer. rsc.org

Application as a Research Reagent in Organic Synthesis

The unique structure of this compound, featuring a reactive primary amine group and activating methyl and methoxy groups on the benzene (B151609) ring, makes it a versatile reagent in organic synthesis. chemimpex.com Researchers utilize this compound as a building block to construct more complex molecules and novel materials. chemimpex.com Its ability to participate in a variety of chemical reactions allows for the development of new dyes, pigments, and specialty chemicals. chemimpex.com A significant application in this context is its use in the synthesis of Schiff bases, which serve as ligands for creating functional metal complexes. researchgate.netnih.gov

Derivatization for Novel Functional Materials

Schiff bases, characterized by an azomethine or imine group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. nih.govscirp.org Derivatives of this compound can be readily converted into Schiff bases, which are highly effective coordinating ligands in coordination chemistry. nih.govscielo.org.za The chelation of these Schiff base ligands with various metal ions can lead to the formation of stable complexes, which often exhibit enhanced biological activity or novel catalytic and material properties compared to the free ligands. nih.govajrconline.org

The synthesis of metal complexes using Schiff bases derived from substituted anilines is a subject of extensive research.

Copper(II) Complexes: Schiff bases formed from ortho-substituted anilines, such as 2-methoxyaniline (a close structural analog to this compound), have been used to create Copper(II) complexes. researchgate.netajol.info In a representative synthesis, a Schiff base ligand is first prepared by refluxing an aldehyde (like o-vanillin) with the aniline derivative in ethanol. researchgate.netajol.info The resulting ligand is then reacted with a copper salt, such as copper(II) acetate, to form the complex. researchgate.netchemrevlett.com

Characterization of these complexes involves multiple analytical techniques. researchgate.netscielo.org.za Infrared (IR) spectroscopy is used to confirm the formation of the Schiff base and its coordination to the metal ion; a key indicator is the shift in the vibrational frequency of the imine (C=N) bond upon complexation. researchgate.net UV-Visible spectroscopy provides information about the electronic transitions within the complex, which helps in determining its geometry. researchgate.netajol.info Studies on analogous Cu(II) complexes indicate that the Schiff base often acts as a bidentate ligand, coordinating through the imine nitrogen and a deprotonated phenolic oxygen, resulting in a distorted square planar geometry around the central copper ion. researchgate.netajol.info

Lanthanum(III) Complexes: Similarly, Schiff base ligands are used to synthesize complexes with lanthanide metals like Lanthanum(III). The synthesis can be achieved by reacting a lanthanide salt, such as Lanthanum(III) chloride, with the sodium salt of the Schiff base ligand under anhydrous conditions. rsc.org The stability of the resulting lanthanide complexes can be influenced by the size of the metal ion and the steric properties of the Schiff base ligand. researchgate.net Characterization of a La(III) complex with a Schiff base derived from salicylaldehyde (B1680747) and methionine suggested a square planar geometry based on electronic spectra and magnetic measurements. scirp.org X-ray crystallography on a related chloro-lanthanum complex confirmed a dimeric structure. rsc.org

Table of Characterization Data for a Representative Analogous Cu(II)-Schiff Base Complex

Data based on a complex derived from a structurally similar ortho-substituted aniline.

ParameterObservationReference
Synthesis Method Condensation of o-vanillin and 2-methoxyaniline, followed by reaction with Cu(OAc)₂·H₂O. researchgate.netajol.info
Coordination Bidentate via imine nitrogen and phenolic oxygen. researchgate.netajol.info
Geometry Distorted square planar. researchgate.net
Key IR Spectra Band (cm⁻¹) Shift in v(C=N) upon complexation. researchgate.net
UV-Vis Spectra Bands indicating ligand-to-metal charge transfer and d-d transitions. researchgate.netajol.info
Crystallography Monoclinic system, space group P2₁/c for a related hydrolysed complex. researchgate.net

Schiff Base Complexes for Various Applications

Coordination Environment and Intramolecular Hydrogen Bonding

Schiff bases derived from precursors of this compound, such as those formed from o-vanillin, are significant in coordination chemistry due to their ability to form stable complexes with various metal ions. These compounds typically function as bidentate ligands, coordinating with a central metal ion through specific donor atoms.

Research on lanthanide complexes reveals that Schiff base ligands derived from o-vanillin and p-methylaniline chelate to the metal ion in a bidentate fashion, utilizing the oxygen atoms from both the deprotonated phenolic hydroxyl group and the methoxy group. nih.gov In a Praseodymium(III) complex, the metal center is nine-coordinated, binding to three Schiff base ligands and three thiocyanate (B1210189) anions. nih.gov Similarly, an Ytterbium(III) complex shows the metal ion coordinated to the Schiff base ligands via the oxygen atom of the deprotonated phenolic group, with a weaker interaction observed with the methoxy oxygen atom. nih.gov For other transition metals, such as in copper(II) complexes, the ligands coordinate as monobasic bidentate ligands through the imine nitrogen and phenolic oxygen atoms, often resulting in a planar configuration. researchgate.netscielo.org.za The formation of covalent bonds between the metal and both oxygen (M-O) and nitrogen (M-N) has been confirmed through spectroscopic analysis of Manganese(II) complexes. semanticscholar.orgresearchgate.net

A crucial feature contributing to the stability of these Schiff base structures is the presence of intramolecular hydrogen bonding. In many of these molecules, the proton from the phenolic hydroxyl group transfers to the imine nitrogen atom. nih.govnih.gov This transfer facilitates the formation of a strong, intramolecular N—H⋯O hydrogen bond between the protonated imine group and the phenolate (B1203915) oxygen. nih.govnih.govresearchgate.net This arrangement enhances the planarity and stability of the conjugated system.

Metal IonSchiff Base Ligand SourceCoordination ModeKey Structural FeaturesReference
Praseodymium(III)o-vanillin + p-methylanilineBidentate-chelate (O, O')Nine-coordinate; Intramolecular N—H⋯O hydrogen bond. nih.gov
Ytterbium(III)o-vanillin + p-methylanilineBidentate (Strong Yb—O(phenolate), Weak Yb—O(methoxy))Eight-coordinate; Intramolecular hydrogen bond. nih.gov
Copper(II)o-vanillin + ortho-substituted anilinesBidentate (N, O)Square-planar configuration. researchgate.netscielo.org.za
Manganese(II)o-vanillin + p-methoxyanilineNot specifiedFormation of M-O and M-N bonds confirmed by FT-IR. semanticscholar.orgresearchgate.net
Antimicrobial Activity of Schiff Base Complexes

Schiff bases and their metal complexes are a subject of extensive research for their potential biological applications, including their use as antimicrobial agents. nih.gov The antimicrobial properties of Schiff base complexes derived from ortho-substituted anilines, including 2-methoxyaniline and 2-methylaniline, have been systematically investigated.

In one study, copper(II) complexes of Schiff bases synthesized from o-vanillin or salicylaldehyde and various ortho-substituted anilines were screened for their in-vitro activity against a panel of bacteria and fungi. researchgate.netscielo.org.za The tested microorganisms included Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Candida albicans. researchgate.net A significant finding from this research was that the Schiff base ligands derived from o-vanillin (containing a methoxy group) exhibited higher antimicrobial activity than the analogous derivatives of salicylaldehyde, which were almost inactive against the tested organisms. researchgate.netscielo.org.za

The role of the metal ion in modulating this biological activity is complex. It has been observed that the biological activity of some Schiff base ligands is enhanced upon chelation with metal ions. scielo.org.zaajol.info However, in other cases, the free ligands demonstrate greater activity than their corresponding metal complexes. scielo.org.za For instance, in the study of copper(II) complexes of ortho-substituted aniline Schiff bases, the presence of the Cu(II) ion did not consistently improve the antimicrobial efficacy of the ligands, indicating that activity is not solely dependent on the metal ion but on a combination of factors. chemrevlett.com Coordination complexes of transition metals with related Schiff base ligands have also been synthesized and evaluated for their activity against bacteria such as E. coli and Staphylococcus aureus. johronline.com

Complex/Ligand TypeMicroorganisms TestedKey Research FindingReference
Cu(II) complexes of o-vanillin-derived Schiff basesE. coli, S. aureus, B. subtilis, C. albicansShowed higher antimicrobial activity compared to salicylaldehyde-derived analogues. researchgate.netscielo.org.za
Cu(II) complexes of salicylaldehyde-derived Schiff basesE. coli, S. aureus, B. subtilis, C. albicansWere found to be virtually non-active against the tested organisms. researchgate.net
Transition metal complexes with Schiff base ligandsE. coli, Staphylococcus aureusSynthesized for the study of their biological activity. johronline.com

Comparative Studies with Analogous Compounds in Applied Research

Comparative studies of this compound and its derivatives against analogous compounds are crucial for understanding structure-activity relationships and tailoring molecules for specific applications. These studies highlight how subtle changes in molecular structure, such as the position or nature of a substituent, can significantly impact chemical and biological properties.

In Polymer Chemistry: A comparative study of the electropolymerization of 2-methylaniline and 3-methylaniline revealed similar spectroelectrochemical properties for their homopolymers. researchgate.net However, notable differences emerged when these were copolymerized with 1,2-diaminobenzene, which were attributed to variations in monomer unit orientation within the copolymer chains. researchgate.net Related research on other substituted anilines showed that 2-methoxyaniline (o-anisidine) can be electrochemically oxidized to form a linear polymer of the polyaniline type. researchgate.net A broader investigation into the enzymatic oxidation of various substituted anilines concluded that for small ortho-substituents like methyl and methoxy groups, the electronic factor was more influential than steric effects on the reaction. nih.gov

In Medicinal Chemistry: In the development of non-competitive antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a series of 6-substituted-4-anilinoquinazolines were synthesized and evaluated. nih.gov When the 6-position of the quinazoline (B50416) ring was modified, compounds with halogen substituents (e.g., 6-bromo) and a 6-nitro group showed comparable and potent activity. nih.gov In contrast, the 6-methoxy derivative was found to be less potent, demonstrating that the electronic and steric properties of the methoxy group in this specific molecular context are less favorable for this particular biological target compared to other functional groups. nih.gov

In Antimicrobial Research: As detailed in section 5.5.1.3, a direct comparison of the antimicrobial activity of Schiff bases derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and salicylaldehyde (2-hydroxybenzaldehyde) provided clear evidence of the methoxy group's influence. researchgate.netscielo.org.za The Schiff bases containing the methoxy group, which are structurally related to derivatives of this compound, displayed significantly higher antimicrobial efficacy against several bacterial and fungal strains compared to their non-methoxylated counterparts. researchgate.net This highlights a positive structure-activity relationship where the presence of the methoxy group is correlated with enhanced biological activity in this class of compounds.

Compound/DerivativeAnalogous Compound(s)Research ContextComparative FindingReference
2-Methoxyaniline (o-Anisidine)2-Methylaniline, 3-MethylanilineElectropolymerizationForms a linear polymer; properties differ from methyl-substituted analogues in copolymers. researchgate.net
6-Methoxy-4-anilinoquinazoline6-Bromo-, 6-Nitro-4-anilinoquinazolinemGlu5 Receptor AntagonismThe 6-methoxy derivative was less potent than the halogen and nitro analogues. nih.gov
o-Vanillin-derived Schiff Bases (with methoxy group)Salicylaldehyde-derived Schiff Bases (no methoxy group)Antimicrobial ActivityThe methoxy-containing Schiff bases showed significantly higher antimicrobial activity. researchgate.netscielo.org.za

Future Directions and Emerging Research Areas

Development of Green Chemistry Approaches for Synthesis

The chemical industry is increasingly embracing the principles of green chemistry to minimize environmental impact. researchgate.net For the synthesis of 2-Methoxy-6-methylaniline and other substituted anilines, this translates to the development of more sustainable and eco-friendly methods. nih.govchemrxiv.orgchemrxiv.org

Future research in this area is likely to focus on several key aspects:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on fossil fuels.

Benign Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives, such as water or bio-solvents. acs.org One approach involves a one-pot synthesis of azoxybenzenes from anilines using the cost-effective catalyst DIPEA in water at room temperature. acs.org

Catalytic Processes: Emphasizing the use of catalysts that can be used in small amounts and recycled, minimizing waste. sobekbio.com An example of a greener industrial method is the catalytic reductive alkylation of 2-alkyl-6-methylaniline with methoxyacetone (B41198) in an aqueous medium. This method offers advantages in catalyst handling and recyclability.

Energy Efficiency: Developing reactions that can be carried out at ambient temperature and pressure to reduce energy consumption. nih.govchemrxiv.org

A novel green synthetic method has been developed for generating substituted anilines from benzyl (B1604629) azides with ortho/para electron-withdrawing groups. chemrxiv.org This method is noted for being inexpensive, simple, fast, and efficient at room temperature, making it suitable for large-scale preparation. chemrxiv.orgchemrxiv.org

Exploration of Novel Catalytic Systems for Transformations

Catalysis is a cornerstone of modern chemical synthesis, and the development of novel catalytic systems for the transformation of this compound is a vibrant area of research. The goal is to achieve higher efficiency, selectivity, and broader applicability in chemical reactions.

Future research directions include:

Metal-Catalyzed Cross-Coupling Reactions: Expanding the repertoire of palladium, copper, and other transition metal-catalyzed reactions to introduce a wider variety of functional groups onto the aniline (B41778) ring.

C-H Functionalization: Developing catalysts that can directly activate and functionalize the C-H bonds of the aromatic ring and the methyl group, offering a more atom-economical approach to creating complex molecules. beilstein-journals.org The combination of metal catalysis and visible-light photocatalysis is a promising strategy for C-H functionalization. beilstein-journals.org

Asymmetric Catalysis: Designing chiral catalysts to produce enantiomerically pure derivatives of this compound, which is crucial for the development of new pharmaceuticals and agrochemicals.

Biocatalysis: Utilizing enzymes as catalysts for the transformation of this compound, offering high selectivity and mild reaction conditions.

Recent advancements have seen the use of group 5 metal complexes for the catalytic functionalization of amines. google.com Additionally, dirhodium catalysts have been employed for the intermolecular insertion of carbenes into C-H bonds. researchgate.net

Advanced Materials Science Applications

The unique chemical structure of this compound makes it a promising building block for the creation of advanced materials with tailored properties. chemimpex.com Its derivatives are being explored for a variety of applications in this field.

Emerging research areas include:

Conducting Polymers: Incorporating this compound into polymer chains to create materials with tunable electronic properties for use in sensors, displays, and other electronic devices.

High-Performance Polymers: Using this compound as a monomer or additive to enhance the thermal stability, mechanical strength, and color retention of polymers for demanding applications. chemimpex.com

Organic Light-Emitting Diodes (OLEDs): Designing and synthesizing derivatives of this compound that can serve as efficient charge-transporting or emissive materials in OLEDs.

Functional Dyes and Pigments: Developing novel dyes and pigments based on this compound with enhanced properties such as lightfastness, thermal stability, and specific color characteristics for applications in textiles, printing, and coatings. chemimpex.com

Further Elucidation of Biological Activities and Structure-Activity Relationships

While some biological activities of this compound derivatives have been reported, a comprehensive understanding of their potential in medicinal chemistry and agrochemistry is still emerging. chemimpex.comchim.it Future research will focus on a more systematic exploration of these activities.

Key research directions include:

Screening for New Biological Targets: Testing a diverse library of this compound derivatives against a wide range of biological targets to identify new therapeutic or agrochemical leads.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact of these changes on biological activity. acs.orgmdpi.comdundee.ac.uk This helps in designing more potent and selective compounds.

Mechanism of Action Studies: Investigating the molecular mechanisms by which biologically active derivatives of this compound exert their effects. For instance, some derivatives of this compound have been found to inhibit cancer cell growth. smolecule.com

Development of Drug Delivery Systems: Exploring the use of this compound-based scaffolds for the targeted delivery of drugs to specific cells or tissues.

A derivative, 2-methoxy-6-acetyl-7-methyljuglone, has shown potential as an anti-inflammatory, anticancer, antioxidant, antimicrobial, and anti-HIV agent. nih.gov

In-depth Mechanistic Studies of Complex Reactions

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. For reactions involving this compound, there is still much to be explored.

Future research will likely involve:

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and understand the factors that control reactivity and selectivity. epstem.netresearchgate.net For example, computational studies have been used to investigate the mechanism of Schiff base formation between substituted anilines and aldehydes. researchgate.net

Kinetic Studies: Performing detailed kinetic experiments to determine reaction rates, activation energies, and the influence of various parameters on the reaction outcome.

Spectroscopic Analysis of Intermediates: Employing advanced spectroscopic techniques, such as in-situ NMR and mass spectrometry, to detect and characterize transient intermediates in complex reaction pathways.

Isotope Labeling Studies: Using isotopically labeled starting materials to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Studies on related aromatic nucleophilic substitution reactions have provided insights into the potential mechanisms, such as the SB-GA (specific base-general acid) mechanism and rate-limiting proton transfer steps. psu.edu The reaction of methoxy-substituted compounds with amines can proceed through the formation of a Meisenheimer complex. researchgate.net

Q & A

Q. How can 2-Methoxy-6-methylaniline be synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves Pd-catalyzed cross-coupling or condensation reactions. For example, it can be prepared by methoxylation of 2-amino-6-methylphenol using methylating agents like dimethyl sulfate under basic conditions. Characterization includes ¹H/¹³C NMR to confirm the methoxy and methyl substituents (chemical shifts for aromatic protons typically appear at δ 6.5–7.2 ppm). Mass spectrometry (MS) and FT-IR (C-O stretch at ~1250 cm⁻¹) validate molecular weight and functional groups. Purity assessment via HPLC (C18 column, methanol/water mobile phase) ensures >95% yield .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or HPLC-UV/Vis (λ ~254 nm) are standard methods. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity. Sample preparation may involve liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 cartridges). Calibration curves using deuterated internal standards (e.g., d₃-methoxy analogs) improve accuracy. Cross-validate results with ion chromatography for chloride content if synthesizing derivatives .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use NIOSH/MSHA-approved respirators (N95 or higher) to prevent inhalation. Wear nitrile gloves and chemical-resistant lab coats to avoid dermal contact. In case of spills, contain with inert absorbents (vermiculite) and neutralize with 10% acetic acid. Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. Emergency procedures include immediate eye rinsing (15 min with saline) and medical consultation for prolonged exposure .

Advanced Research Questions

Q. How do substituents (methoxy and methyl) influence the electronic properties and reactivity of this compound?

  • Methodological Answer : The methoxy group acts as an electron donor via resonance (+M effect), increasing electron density on the aromatic ring, while the methyl group exerts a weak inductive (+I) effect. This enhances nucleophilic aromatic substitution (NAS) at the para position. Cyclic voltammetry (CV) reveals oxidation potentials (E₁/₂ ~0.8 V vs. Ag/AgCl) correlated with electron-donating effects. Compare pKa values (e.g., 4.32 for this compound vs. 3.91 for 2,6-dimethylaniline) using potentiometric titration to quantify substituent impacts on basicity .

Q. Which computational methods best predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange terms (e.g., Becke’s 1993 protocol) accurately model frontier molecular orbitals (HOMO/LUMO) . Basis sets like 6-311G(d,p) optimize geometry. For correlation energy, use Colle-Salvetti-type functionals to account for electron density gradients . Solvent effects (e.g., in ethanol) are incorporated via Polarizable Continuum Models (PCM) . Validate computational results with experimental UV-Vis spectra (TD-DFT) and NMR chemical shifts (GIAO method) .

Q. How is this compound utilized in coordination chemistry as a ligand?

  • Methodological Answer : It serves as a bidentate ligand in Pd(II) complexes, coordinating via the amine and methoxy groups. Synthesize complexes by reacting this compound with PdCl₂ in ethanol under reflux. Characterize using X-ray crystallography (Pd–N bond length ~2.05 Å) and EPR spectroscopy to study spin states. Compare ligand donor strength with analogs (e.g., 2,6-dimethylaniline) via Pd–CH₃ NMR shifts (δ 0.58 ppm vs. 0.72 ppm), reflecting electronic modulation .

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2-Methoxy-6-methylaniline

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